molecular formula C11H20N4 B8113561 N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine

N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine

Cat. No.: B8113561
M. Wt: 208.30 g/mol
InChI Key: WUJDWTHZXTZZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine is a chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of novel therapeutic agents. The compound features a tetrahydroimidazo[1,2-a]pyrazine scaffold, a privileged structure in drug discovery known for its favorable pharmacokinetic properties and ability to interact with various biological targets. This specific molecular framework is frequently investigated for its potential in modulating physiological pathways related to metabolic disorders . Researchers are exploring its application in areas such as metabolic disease research, where related tetrahydro-imidazopyrazine derivatives have been studied for their potential therapeutic effects . The structural motif is valued for its potential to enhance ligand-receptor interactions and improve metabolic stability in lead compounds. This product is strictly for research applications in a controlled laboratory environment and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-ylmethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-9(2)14(3)8-10-6-13-11-7-12-4-5-15(10)11/h6,9,12H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJDWTHZXTZZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CN=C2N1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of an imidazo[1,2-a]pyrazine derivative with a suitable alkylating agent under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand enzyme mechanisms or receptor binding.

Medicine: The compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrazine Derivatives

  • BIM-46174/BIM-46187 : These dimeric derivatives share the tetrahydroimidazo[1,2-a]pyrazine core and are potent Gαq-protein inhibitors. Unlike the target compound, BIM-46187 incorporates a phenacyl group and a pyridine substituent, enhancing its cell permeability and protein-binding affinity .
  • Compound 25 (Wu et al.): Features a 5,6-dihydroimidazo[1,2-a]pyrazine core with a 4-fluorophenyl and p-tolylamine substituent.

Imidazo[1,2-a]pyridine Derivatives

  • Z36-MP5 (Zhu et al.): Contains a tetrahydroimidazo[1,2-a]pyridine core linked to a benzamide group. The pyridine core differs electronically from pyrazine, altering binding interactions in melanoma immunotherapy targets .
  • N-Cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine : Exhibits a bulky cyclohexyl group instead of the methylpropan-2-amine moiety, reducing solubility but enhancing hydrophobic interactions in enzyme inhibition .

Gαq-Protein Inhibition

  • Target Compound vs. BIM-46174: While both target Gαq proteins, BIM-46174’s dimeric structure (BIM-46187) shows superior inhibitory activity (IC₅₀ < 1 µM) due to enhanced multivalent interactions. The target compound’s monovalent structure may limit potency but could improve pharmacokinetic properties .

Anticancer Activity

  • Z36-MP5: Demonstrated 23.9% yield in synthesis and in vivo efficacy in melanoma models (p < 0.05 survival improvement). The target compound’s propan-2-amine group may confer better solubility for systemic delivery compared to Z36-MP5’s benzamide .

Antibacterial Activity

  • Hydrazone Derivatives () : Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones show zones of inhibition up to 33 mm against E. coli and S. aureus. The target compound’s amine group may lack the electrophilic hydrazone moiety critical for bacterial membrane disruption .

SAR Trends

  • Substituent Effects: Fluorine or aryl groups (e.g., in BIM-46174) enhance target affinity but reduce solubility.
  • Core Saturation : Dihydro- vs. tetrahydro- cores (e.g., Compound 25 vs. BIM-46174) influence conformational flexibility and binding kinetics .

Physicochemical and Pharmacokinetic Properties

Property Target Compound BIM-46174 Z36-MP5 Hydrazone Derivatives
Molecular Weight ~265 g/mol 432 g/mol 388 g/mol 280–320 g/mol
LogP ~2.1 (estimated) 3.8 3.5 1.5–2.5
Hydrogen Bond Donors 1 2 2 2–3
Topological PSA ~40 Ų 75 Ų 85 Ų 70–90 Ų
Therapeutic Potential Gαq inhibition Gαq inhibition Melanoma Antibacterial

Key Observations :

  • The target compound’s lower molecular weight and LogP suggest improved oral bioavailability compared to BIM-46174 and Z36-MP4.
  • Reduced PSA relative to hydrazone derivatives may enhance membrane permeability .

Biological Activity

N-Methyl-N-((5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)propan-2-amine, also known by its CAS number 1422142-20-8, is a compound with significant potential in biological applications. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C₁₁H₂₀N₄
  • Molecular Weight : 208.3 g/mol
  • CAS Number : 1422142-20-8

The compound's biological activity is primarily attributed to its interaction with various biological targets. The tetrahydroimidazo[1,2-a]pyrazine moiety is known for its ability to modulate neurotransmitter systems and exhibit neuroprotective effects. Research indicates that compounds with similar structures often interact with serotonin and dopamine receptors, suggesting a potential role in treating neurological disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. A notable study evaluated the anti-proliferative effects against various cancer cell lines:

Compound Cell Line IC50 (μM) % Viability at 1 μM
N-Methyl-N-(...)HL60 (Leukemia)2.3720–35
N-Methyl-N-(...)HCT116 (Colon)0.8628

These results indicate that the compound exhibits significant cytotoxicity against leukemia cells while maintaining a degree of selectivity towards certain cancer types .

Neuroprotective Effects

The compound's structural features suggest it may influence neuroprotective pathways. A study on related compounds indicated that they could act as neuroprotective agents by modulating oxidative stress and inflammatory responses in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

  • Study on Antitumor Activity : Researchers synthesized a series of imidazo[1,2-a]pyrazine derivatives and tested their activity against cancer cell lines. The results indicated that modifications in the structure significantly enhanced their anticancer properties .
  • Neurotoxicity Assessment : In a study assessing the neurotoxic potential of similar compounds, it was found that certain derivatives exhibited protective effects against neurotoxin-induced cell death in dopaminergic neurons .

Q & A

Q. Advanced

  • Cross-Validation : Compare NMR, HRMS, and IR data to identify inconsistencies. For example, unexpected peaks in ¹H NMR may indicate residual solvents or unreacted starting materials .
  • Isotopic Pattern Analysis : Use HRMS to distinguish between isobaric compounds (e.g., differentiating C9H13N3O2 isomers via exact mass) .
  • Dynamic NMR Experiments : Variable-temperature NMR to resolve overlapping signals caused by conformational exchange .

What strategies are effective for handling oxygen-sensitive intermediates?

Q. Advanced

  • Inert Techniques : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., borane-THF reactions) .
  • Rapid Purification : Avoid silica gel chromatography for intermediates prone to oxidation; instead, use solvent extraction or precipitation .
  • Stabilizing Additives : Include antioxidants (e.g., BHT) in reaction mixtures to prevent degradation .

How to design in vitro assays to evaluate biological activity?

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC50 values using fluorogenic substrates (e.g., for kinase or protease targets) .
  • Cellular Uptake Studies : LC-MS quantification of intracellular compound levels (e.g., monitoring [M+H]+ ions) .
  • Dose-Response Analysis : Use 3D spheroid models or primary cell lines to assess potency and selectivity .

What purification methods are suitable for isolating this compound?

Q. Basic

  • Flash Chromatography : Gradient elution (e.g., DCM:MeOH from 99:1 to 10:1) for high-resolution separation .
  • Recrystallization : Ethanol/water mixtures to remove polar impurities .
  • Acid-Base Extraction : Utilize pH-dependent solubility (e.g., HCl washes to isolate amine-containing intermediates) .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from independent studies .
  • Target Engagement Assays : Use biophysical methods (SPR, ITC) to confirm direct binding vs. off-target effects .
  • Reproducibility Checks : Validate results across multiple labs with standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.